molecular formula C20H17N3O7 B2852399 methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-21-2

methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2852399
CAS No.: 868225-21-2
M. Wt: 411.37
InChI Key: DVTHCUSLQKPDHU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic heterocyclic compound featuring a 1,2-dihydroisoquinolin core substituted with a nitroaryl carbamoyl group and an acetoxy moiety. The structure integrates a 4-nitrophenylcarbamoyl side chain at position 2 of the isoquinoline ring, while the acetoxy group is linked via an ether bond at position 3.

Properties

IUPAC Name

methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-29-19(25)12-30-17-4-2-3-16-15(17)9-10-22(20(16)26)11-18(24)21-13-5-7-14(8-6-13)23(27)28/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTHCUSLQKPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps. The synthetic route often starts with the preparation of the isoquinolinone core, followed by the introduction of the nitroaniline group and the methyl ester group. The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitroaniline group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitroaniline sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The nitroaniline group may interact with enzymes or receptors, leading to various biological effects. The isoquinolinone moiety may also play a role in the compound’s activity by interacting with different molecular targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with two classes of molecules: 1,2,4-triazine derivatives () and isoquinolinyl acetamides (). Below is a systematic comparison based on substituents, bioactivity, and toxicity.

Parameter Target Compound Triazine Derivatives (e.g., Compound 3, ) Isoquinolinyl Acetamide ()
Core Structure 1,2-Dihydroisoquinoline 1,2,4-Triazine 1,2,3,4-Tetrahydroisoquinoline
Key Substituents - 4-Nitrophenylcarbamoyl
- Acetoxy group
- 2-Pyridyl/aryl groups
- Acetoxy group
- 4-Chlorophenylmethyl
- 3-Methylphenylacetamide
Molecular Weight ~440 g/mol (estimated) ~350–400 g/mol (varies with substituents) ~450 g/mol (exact mass not provided)
Biological Activity Hypothesized: Antimicrobial, enzyme inhibition (untested in evidence) Antimicrobial, antiviral, antitumor (e.g., VSV inhibition at 400 μg/mL) Unspecified (structural similarity suggests kinase or protease inhibition)
Toxicity (Acute, Mice) Not reported Low (>2000 mg/kg i.p.) Not reported
Therapeutic Potential Underexplored; nitro groups may enhance DNA intercalation or redox activity Validated as biocidal agents (herbicides, insecticides) Likely designed for CNS or inflammatory disorders

Key Observations

Core Heterocycle Differences: The 1,2,4-triazine derivatives () exhibit broad-spectrum bioactivity due to their electron-deficient rings, which facilitate interactions with microbial enzymes or viral proteins . In contrast, the target compound’s 1,2-dihydroisoquinoline core may favor DNA intercalation or kinase inhibition, akin to other isoquinoline-based drugs (e.g., camptothecin derivatives).

This contrasts with the 2-pyridyl and chlorophenyl groups in analogues, which prioritize hydrophobic interactions or halogen bonding .

Toxicity Profile: Triazine derivatives show low acute toxicity (>2000 mg/kg), suggesting a favorable safety profile for agrochemical or pharmaceutical use .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of nitroaryl carbamoyl precursors to the isoquinoline core, a process more complex than the cyclization routes for triazine derivatives .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Coupling of the isoquinoline core with the 4-nitrophenyl carbamoylmethyl group via nucleophilic substitution or amidation, using reagents like DMF or THF under reflux (60–80°C) .
  • Step 2 : Acetylation of the hydroxyl group using chloroacetate derivatives in the presence of a base (e.g., K₂CO₃) to form the ester linkage .
  • Optimization : Reaction yield is improved by controlling solvent polarity, temperature gradients, and catalyst selection (e.g., phase-transfer catalysts for heterogeneous reactions) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions; integration ratios validate stoichiometry. For example, the singlet for the methyl ester group typically appears at δ 3.6–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, such as cleavage at the acetamide bond .
  • X-ray Crystallography (if available): Resolves conformational isomerism and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodology :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., nitro vs. methoxy groups) and test in standardized assays (e.g., enzyme inhibition). For example, shows that replacing a fluorophenyl with a chlorophenyl group enhances antimicrobial activity .
  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration <0.1%) .
  • Molecular Docking : Use software like AutoDock Vina to compare binding poses with target proteins (e.g., kinases) and identify steric/electronic mismatches .

Q. What strategies optimize reaction yield during scaled-up synthesis?

  • Approaches :

  • Solvent Screening : Replace low-boiling solvents (e.g., THF) with alternatives like acetonitrile or DMF for better temperature control .
  • Catalyst Loading : Titrate catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions while maintaining turnover frequency .
  • Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust feed rates dynamically .

Q. How do computational methods predict the binding affinity of this compound to biological targets?

  • Workflow :

  • Docking Studies : Generate 3D conformers (e.g., using Open Babel) and dock into target active sites (e.g., COX-2 or β-amyloid) with scoring functions (e.g., ChemPLP) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., hydrogen bonds with Asp86) .

Q. What are best practices for analyzing environmental stability and degradation pathways?

  • Protocols :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via LC-MS. Nitro groups often hydrolyze to amines under acidic conditions .
  • Photolysis : Expose to UV light (254 nm) and identify photoproducts (e.g., quinoline ring opening) using GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and bioaccumulation potential (log Kow) .

Q. How should SAR studies for derivatives be designed?

  • Framework :

  • Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-cyanophenyl) or ester groups (e.g., ethyl vs. methyl) .
  • Biological Testing : Prioritize high-throughput screens (e.g., fluorescence-based kinase assays) followed by dose-response curves (IC50 determination) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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